1(2H)-Naphthalenone, octahydro-

Descripción

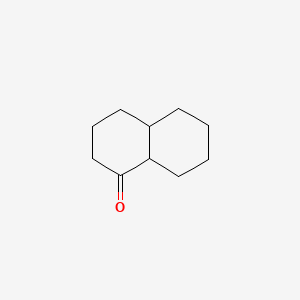

Structure

3D Structure

Propiedades

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEFRXAPJRCTOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871322 | |

| Record name | Octahydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4832-16-0, 21370-71-8 | |

| Record name | Octahydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4832-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(4.4.0)decan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004832160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4832-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-bicyclo(4.4.0)decan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bicyclo[4.4.0]decan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Octahydro 1 2h Naphthalenone and Its Derivatives

Catalytic Hydrogenation Pathways to the Octahydronaphthalenone Ring System

Catalytic hydrogenation is a fundamental method for the synthesis of octahydronaphthalenones, typically starting from naphthalene (B1677914) or its partially saturated derivatives like naphthols or tetralones. This approach involves the addition of hydrogen across the double bonds of the aromatic system in the presence of a metal catalyst. The process can be tailored to achieve either partial or complete saturation of the naphthalene core, with significant research dedicated to controlling the selectivity and stereochemistry of the reduction.

Selective Reduction of the Naphthalenone Core

The selective hydrogenation of the naphthalene ring system is a critical challenge, as the reaction can yield a mixture of products, including tetralin, octalin isomers, and the fully saturated decalin. nih.gov The goal in synthesizing octahydronaphthalenone is often to selectively reduce one of the two aromatic rings of a precursor like naphthol, or to hydrogenate the unsubstituted ring of a tetralone.

The nature of the catalyst's active sites is crucial. It has been suggested that for catalysts like Ni/Al₂O₃, multiple metal atoms are required to form an active site capable of hydrogenating tetralin. nih.gov The synergy between different metals in bimetallic catalysts, such as the interplay between NiO activity and MoO₃ selectivity on an alumina (B75360) support, is key to achieving desired outcomes. researchgate.net

Table 1: Performance of Various Catalysts in Naphthalene Hydrogenation

| Catalyst | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Reference |

| Ni/Al₂O₃ | 79.6 | 72.6 | mdpi.com |

| NiCu/Al₂O₃ | 84.9 | 58.3 | mdpi.com |

| NiZn/Al₂O₃ | 86.1 | 82.0 | mdpi.com |

| 4%NiO-20%MoO₃/Al₂O₃ (oxidative) | 95.62 | 99.75 | researchgate.net |

| NiMo/γ-Al₂O₃ (sulfided) | 49.6 | 40.1 (decalin selectivity) | epa.gov |

Stereocontrol Strategies in Catalytic Hydrogenation

Achieving control over the three-dimensional arrangement of atoms—or stereocontrol—is a paramount challenge in the synthesis of octahydro-1(2H)-naphthalenone, which contains chiral centers at the ring junction. numberanalytics.com The fusion of the two rings can be either cis or trans, leading to distinct diastereomers with different physical and chemical properties.

The stereochemical outcome of catalytic hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions. For example, the hydrogenation of bicyclic enamines, which are precursors to related heterocyclic systems, yields trans-fused products under neutral conditions, while the use of acidic media favors the formation of the cis-fused isomer. rsc.org This demonstrates that the protonation state of the substrate or intermediates can influence the facial selectivity of hydrogen addition.

In the hydrogenation of tetralin to decalin, different catalysts can produce varying ratios of trans- to cis-decalin. nih.govepa.gov This stereoselectivity is governed by how the substrate adsorbs onto the catalyst surface before hydrogen atoms are delivered. Strategies to influence this adsorption are central to controlling the final product's stereochemistry. Modern approaches in industrial synthesis sometimes employ dynamic kinetic resolution (DKR), where a racemic intermediate is converted into a single enantiomer, often using biocatalytic or substrate-controlled methods to set multiple stereocenters with high precision. researchgate.net

Dissolving Metal Reduction Approaches, including Lithium-Ammonia Reductions

Dissolving metal reductions, most notably the Birch reduction, offer a powerful alternative to catalytic hydrogenation for the partial reduction of aromatic systems. slideshare.net This class of reactions typically employs an alkali metal (such as lithium, sodium, or potassium) dissolved in liquid ammonia (B1221849), often with an alcohol as a proton source. scribd.comsoton.ac.uk The mechanism involves the transfer of solvated electrons from the metal to the aromatic substrate, forming a radical anion intermediate which is subsequently protonated. youtube.com

This method is particularly useful for synthesizing dihydroaromatic compounds. For example, the reduction of naphthalene with sodium and tert-butyl alcohol can yield 1,4-dihydronaphthalene (B28168) with high selectivity. researchgate.net In the context of octahydronaphthalenone synthesis, a common strategy involves the Birch reduction of a naphthol derivative. The reduction of α-naphthol with lithium in liquid ammonia produces 5,8-dihydro-1-naphthol, which can then be subjected to further hydrogenation to saturate the remaining double bond and yield the desired tetrahydronaphthol scaffold. orgsyn.org

The conditions of the Birch reduction can be finely tuned to control the outcome. huji.ac.il Milder alternatives to the classical liquid ammonia system have been developed. One such method uses a potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) (THF) to reduce naphthalene derivatives, primarily affording dihydro products under less cryogenic conditions. huji.ac.il More recently, electrochemical Birch reductions have emerged as a safer and more sustainable approach, replacing the reactive alkali metal with electrons supplied from an electrode. soton.ac.uk

Table 2: Examples of Dissolving Metal Reductions on Naphthalene Systems

| Substrate | Reagents | Product | Reference |

| Naphthalene | Na, t-BuOH | 1,4-Dihydronaphthalene | researchgate.net |

| α-Naphthol | Li, NH₃(l), EtOH | 5,8-Dihydro-1-naphthol | orgsyn.org |

| Naphthalene Derivatives | C₈K, THF | Dihydronaphthalene Derivatives | huji.ac.il |

| Alkyne | Na, NH₃(l) | trans-Alkene | masterorganicchemistry.com |

Cyclization Reactions and Multi-Step Synthesis of the Bicyclic Scaffold

Instead of starting with a pre-formed naphthalene ring system, the octahydronaphthalenone scaffold can be constructed from acyclic or monocyclic precursors through cyclization reactions. These methods build the bicyclic core step-by-step, offering a high degree of control over the final structure. Multi-step syntheses often culminate in a key ring-forming reaction that establishes the fused six-membered rings. flinders.edu.au

Annelation Reactions for Naphthalenone Ring Formation

Annelation, the formation of a new ring onto an existing one, is a cornerstone of polycyclic synthesis. The Robinson annulation is arguably the most prominent of these methods for constructing six-membered rings. wikipedia.org Discovered by Robert Robinson, this powerful reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comlibretexts.org

The process typically starts with the Michael addition of an enolate (the Michael donor) to an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. wikipedia.orgwikipedia.org This conjugate addition forms a 1,5-dicarbonyl intermediate, which is primed for an intramolecular aldol reaction. libretexts.orglibretexts.org Under basic conditions, the intermediate cyclizes and subsequently dehydrates to yield a cyclohexenone ring fused to the initial structure. organic-chemistry.org The Robinson annulation is so effective that it has been a key step in the total synthesis of complex molecules like steroids. wikipedia.orglibretexts.org The ability to work backwards from a target cyclohexenone to identify the necessary ketone and α,β-unsaturated ketone precursors is a critical skill in synthetic planning. masterorganicchemistry.com

Michael Addition Strategies in Octahydronaphthalenone Construction

The Michael addition is not only a component of the Robinson annulation but also a versatile reaction in its own right for forming the carbon-carbon bonds necessary to build the naphthalenone framework. organic-chemistry.org As a conjugate addition, it involves the attack of a nucleophile at the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com

In the context of octahydronaphthalenone synthesis, the Michael reaction is the initial step that brings together the two key fragments that will ultimately form the second ring. libretexts.org The nucleophile, or Michael donor, is typically a stabilized enolate derived from a ketone, β-diketone, or β-keto ester. wikipedia.org The electrophile, or Michael acceptor, is an activated alkene, most commonly an α,β-unsaturated ketone. masterorganicchemistry.com The product of this reaction is a 1,5-dicarbonyl compound, which sets the stage for the subsequent intramolecular aldol cyclization to close the ring. The stereochemical outcome of the Michael addition can often be influenced by the choice of reactants and conditions, providing a potential point of control in a multi-step synthesis.

Enantioselective and Diastereoselective Synthesis of Functionalized Octahydro-1(2H)-naphthalenones

Achieving control over the three-dimensional arrangement of atoms is paramount when synthesizing complex molecular targets. For octahydro-1(2H)-naphthalenones, which can possess multiple stereocenters, enantioselective and diastereoselective methods are essential for producing single, pure stereoisomers.

The synthesis of enantiomerically enriched compounds can be achieved by employing either chiral auxiliaries or asymmetric catalysis. york.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. york.ac.ukwikipedia.org Asymmetric catalysis, in contrast, utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. researchgate.net

In the context of naphthalenone synthesis, catalytic asymmetric dearomatization (CADA) of naphthols has emerged as a powerful strategy. researchgate.net These reactions convert readily available, flat aromatic compounds into complex, three-dimensional chiral molecules. researchgate.net For instance, a highly effective method involves the asymmetric amination of 2-naphthols with azodicarboxylates. This reaction is catalyzed by a chiral N,N'-dioxide-scandium(III) complex, affording optically active β-naphthalenone products with a nitrogen-containing quaternary stereocenter in excellent yields (up to 99%) and enantiomeric excesses (up to 99% ee). nih.gov Another approach uses a chiral phosphoric acid with a spiro motif to catalyze the dearomatization of β-naphthols, yielding naphthalenones with both axial and central chirality in high yields and stereoselectivities. researchgate.net

Chiral auxiliaries, such as pseudoephenamine, are versatile for directing asymmetric alkylation reactions, which can be instrumental in building the functionalized naphthalenone framework with high diastereoselectivity. nih.gov These auxiliaries are particularly effective in controlling the formation of quaternary carbon centers. nih.gov

| Method | Catalyst / Auxiliary | Substrate | Product Type | Key Feature |

| Asymmetric Amination | Chiral N,N'-Dioxide-Sc(III) Complex | 2-Naphthol | β-Naphthalenone | Creates N-containing quaternary stereocenter nih.gov |

| Asymmetric Dearomatization | Chiral Phosphoric Acid | β-Naphthol | Axially Chiral Naphthalenone | Creates both central and C-N axial chirality researchgate.net |

| Asymmetric Alkylation | Pseudoephenamine | α,β-Unsaturated Amide | Enantiomerically Enriched Ketone | High diastereocontrol in forming C-C bonds nih.gov |

The synthesis of specifically functionalized octahydro-1(2H)-naphthalenones often requires complex, multi-step sequences that employ asymmetric techniques to control the stereochemistry of introduced substituents. ontosight.ai A notable example is the synthesis of 1(2H)-Naphthalenone, octahydro-4-hydroxy-7,7-dimethoxy-4a-methyl-, (4alpha,4aalpha,8abeta)-, where hydroxy, dimethoxy, and methyl groups are installed at specific positions with defined spatial orientations. ontosight.ai The synthesis of such highly substituted systems relies on asymmetric synthesis to establish the desired stereochemistry at each chiral center. ontosight.ai

The introduction of a methyl group can be seen in the compound 2(1H)-Naphthalenone, octahydro-1-methyl-, (1alpha,4abeta,8aalpha)-, whose specific stereochemistry is key to its properties. ontosight.ai Similarly, methods have been developed for the introduction of hydroxyethyl (B10761427) groups onto the core structure. researchgate.net The synthesis of these substituted derivatives often involves leveraging the reactivity of the ketone or adjacent positions to build molecular complexity in a controlled manner.

| Target Substituent(s) | Example Compound | Synthetic Approach | Reference |

| Hydroxy, Methoxy, Methyl | octahydro-4-hydroxy-7,7-dimethoxy-4a-methyl-1(2H)-naphthalenone | Asymmetric Synthesis | ontosight.ai |

| Methyl | octahydro-1-methyl-2(1H)-naphthalenone | Stereochemically-controlled synthesis | ontosight.ai |

| Hydroxyethyl | Functionalized Decahydrophenalenes | Multi-step synthesis with specific reagents | researchgate.net |

Preparative Routes for Octahydro-1(2H)-naphthalenone Derivatives

Beyond the core structure, the synthesis of derivatives through functionalization is crucial for exploring structure-activity relationships and developing new applications.

Nitrogen-containing derivatives of the naphthalenone scaffold are of significant interest. One classic route to introduce a nitrogen atom into the ring system involves the formation of an oxime followed by a Beckmann rearrangement. For example, a synthetic method for an amino-naphthalenone derivative involved the conversion of an acetyltetralin to its corresponding oxime. This oxime then underwent a Beckmann rearrangement to yield an acetamido-tetralin, which was subsequently oxidized and hydrolyzed to produce the final amino-naphthalenone. orgsyn.org

More direct methods for introducing nitrogen have also been developed. As previously mentioned, the catalytic asymmetric dearomatization of 2-naphthols with azodicarboxylates provides a direct route to β-naphthalenones containing a nitrogen atom at a quaternary stereocenter. nih.gov This reaction proceeds under mild conditions and demonstrates high efficiency and stereocontrol. nih.gov Another strategy involves a three-step, one-pot Smiles rearrangement process to convert a hydroxy-naphthalenone into an amino-naphthalenone, offering a practical alternative to longer, more complex routes. orgsyn.org

| Derivative Type | Synthetic Method | Key Intermediate/Reaction | Reference |

| Amino-naphthalenone | Multi-step from Acetyltetralin | Oxime formation, Beckmann Rearrangement | orgsyn.org |

| Nitrogenous β-Naphthalenone | Asymmetric Dearomatization | Catalytic Amination of 2-Naphthol | nih.gov |

| Amino-naphthalenone | One-pot Sequence | Smiles Rearrangement | orgsyn.org |

Alkylation and arylation reactions are fundamental tools for carbon-carbon bond formation, enabling the extension and modification of the octahydronaphthalenone framework. Alkylation reactions often proceed by forming an enolate from the ketone, which then acts as a nucleophile. A procedure for synthesizing 6-Amino-3,4-dihydro-1(2H)-naphthalenone involves an O-alkylation of a hydroxynaphthalenone with 2-bromo-2-methylpropanamide (B1266605) as a key step in a Smiles rearrangement sequence. orgsyn.org

More advanced strategies include the palladium-catalyzed linear selective intermolecular asymmetric dearomative allylic alkylation of naphthols. This method uses alkoxyallenes to introduce an all-carbon quaternary stereocenter, providing a general and atom-efficient protocol for producing various β-naphthalenones. researchgate.net

The formation of N-aryl derivatives, a type of arylation, can be achieved through the condensation of hydroxy-naphthoic acids with various substituted anilines. nih.gov For example, a series of N-substituted 1-hydroxynaphthalene-2-carboxanilides were synthesized by treating 1-hydroxy-2-naphthoic acid with anilines in the presence of phosphorus trichloride, often under microwave irradiation to facilitate the reaction. nih.gov

| Reaction Type | Method | Reagents | Product Feature | Reference |

| Alkylation | O-Alkylation / Smiles Rearrangement | Hydroxynaphthalenone, Alkyl Halide | Functionalized side chain | orgsyn.org |

| Allylic Alkylation | Pd-catalyzed Asymmetric Dearomatization | Naphthol, Alkoxyallene, Trost Ligand | All-carbon quaternary stereocenter | researchgate.net |

| N-Arylation | Amide Condensation | Hydroxy-naphthoic acid, Substituted Aniline | N-Aryl-carboxanilide derivative | nih.gov |

Chemical Reactivity and Transformation of Octahydro 1 2h Naphthalenone

Reactivity of the Carbonyl Functional Group

The carbonyl group (C=O) in octahydro-1(2H)-naphthalenone is a key site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions to the Ketone Moiety

Nucleophilic addition is a fundamental reaction of ketones like octahydro-1(2H)-naphthalenone. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgkhanacademy.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org

The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups near the carbonyl group increase the reaction rate, while bulky groups can hinder the approach of the nucleophile. masterorganicchemistry.com The nature of the nucleophile also plays a crucial role; strong nucleophiles like Grignard reagents and organolithium compounds typically result in irreversible additions, while weaker nucleophiles like water and alcohols lead to reversible reactions. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Hydride (from NaBH₄, LiAlH₄) | Secondary Alcohol |

| Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin |

| Water (H₂O) | Geminal Diol (Hydrate) |

Enolization and Enolate Chemistry: Formation and Reactivity

Octahydro-1(2H)-naphthalenone can undergo enolization, a process where it exists in equilibrium with its enol tautomer. msu.edupdx.edu Tautomers are constitutional isomers that readily interconvert. pdx.eduyoutube.com This equilibrium can be catalyzed by either acid or base. msu.edulibretexts.org

Under basic conditions, a base removes a proton from the α-carbon (the carbon atom adjacent to the carbonyl group) to form an enolate ion. wikipedia.orgmasterorganicchemistry.com The enolate ion is a resonance-stabilized species where the negative charge is delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com While the enolate is a minor component at equilibrium, it is a potent nucleophile. pdx.edumasterorganicchemistry.com

In acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic and facilitating their removal to form the enol directly. libretexts.org

Enolates are versatile intermediates in organic synthesis. They can react with various electrophiles at the α-carbon, leading to the formation of new carbon-carbon bonds. msu.edu

Oxidative Transformations of the Octahydronaphthalenone Skeleton

The octahydronaphthalenone framework can undergo various oxidative reactions. For instance, the Baeyer-Villiger oxidation involves the conversion of the ketone to a lactone (a cyclic ester) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, an oxygen atom is inserted between the carbonyl carbon and an adjacent carbon atom.

Further Reductive Conversions of the Bicyclic System

Beyond the reduction of the carbonyl group, the entire bicyclic system of octahydro-1(2H)-naphthalenone can be subjected to more extensive reduction. For example, the Wolff-Kishner reduction or the Clemmensen reduction can be employed to completely remove the carbonyl oxygen, converting the ketone into the corresponding alkane, decahydronaphthalene (B1670005).

Substitution Reactions on the Octahydronaphthalenone Nucleus

Reactions at Alpha-Positions to the Carbonyl Group

The α-positions of octahydro-1(2H)-naphthalenone are reactive sites for substitution reactions, primarily proceeding through an enol or enolate intermediate. msu.edubartleby.com

One of the most common α-substitution reactions is halogenation. wikipedia.org In the presence of an acid catalyst, ketones can be halogenated at the α-position with chlorine, bromine, or iodine. msu.edu The reaction proceeds through the formation of an enol, which then acts as a nucleophile and attacks the halogen. wikipedia.org Under acidic conditions, typically only one α-hydrogen is replaced. msu.edu

Under basic conditions, halogenation also occurs at the α-position. However, the reaction is often difficult to stop at monosubstitution, and polyhalogenation is common. msu.edu This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making them more susceptible to removal by the base. pressbooks.pub

Another significant reaction at the α-position is alkylation. Enolates can act as nucleophiles in SN2 reactions with alkyl halides to form α-alkylated ketones. msu.edu This reaction is a powerful tool for constructing more complex carbon skeletons. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation when there are two different α-carbons.

Table 2: Common Alpha-Substitution Reactions

| Reagent(s) | Product Type |

|---|---|

| Br₂, H⁺ | α-Bromo Ketone |

| NaOH, Br₂ | Polyhalogenated Ketone |

Remote Functionalization of the Saturated Ring System

The functionalization of C-H bonds at positions remote from the activating influence of the carbonyl group in the decalin skeleton presents a significant synthetic challenge due to the inherent inertness of these bonds. researchgate.net However, specific strategies have been developed that enable the selective introduction of functional groups at these distant sites. These methods often rely on the generation of highly reactive radical intermediates that can undergo intramolecular hydrogen abstraction. researchgate.netresearchgate.net

Key among these methods are the Barton reaction and the Hofmann-Löffler-Freytag reaction, which provide pathways to functionalize otherwise unreactive methylene (B1212753) or methyl groups. wikipedia.orgsynarchive.com These reactions typically proceed through a six-membered cyclic transition state, favoring hydrogen abstraction from the δ-carbon atom (the carbon atom at position 4 or 10 relative to a functional group on the ring).

The Barton Reaction

Discovered by Sir Derek Barton, the Barton reaction is a photochemical process that functionalizes a δ-C-H bond. wikipedia.org The reaction begins with the conversion of an alcohol (which can be formed by the reduction of the ketone in octahydro-1(2H)-naphthalenone) into an alkyl nitrite (B80452) ester. slideshare.net Photolysis of this nitrite ester using a high-pressure mercury lamp induces homolytic cleavage of the weak O-N bond, generating an alkoxyl radical. wikipedia.orgslideshare.net

This highly reactive alkoxyl radical then abstracts a hydrogen atom from a sterically accessible δ-carbon through a six-membered cyclic transition state. wikipedia.org This intramolecular 1,5-hydrogen atom transfer (1,5-HAT) generates a new carbon-centered radical at a previously unactivated position. researchgate.net The carbon radical then recombines with the nitrosyl radical (•NO) that was also formed during the initial photolysis. The resulting δ-nitroso alcohol product typically tautomerizes to a more stable oxime. wikipedia.org This oxime can then be hydrolyzed to a ketone or undergo other transformations, effectively introducing a functional group at a remote position.

The Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction provides another powerful method for the remote functionalization of C-H bonds, leading to the synthesis of nitrogen-containing heterocycles like pyrrolidines. researchgate.netsynarchive.comyoutube.com The reaction starts with an amine bearing at least one hydrogen on a δ-carbon. The corresponding N-haloamine is prepared by treating the amine with a halogenating agent (e.g., N-chlorosuccinimide or iodine).

Under thermal or photochemical conditions in the presence of a strong acid (like sulfuric acid), the protonated N-haloamine undergoes homolytic cleavage of the N-halogen bond to form a nitrogen-centered radical cation. youtube.comyoutube.com This nitrogen radical abstracts a hydrogen atom from the δ-carbon via a 1,5-HAT process, creating a carbon-centered radical. rsc.org The halogen atom is then transferred from the nitrogen to this newly formed radical center, yielding a δ-haloammonium salt. Upon treatment with a base, the amine is deprotonated and undergoes an intramolecular SN2 reaction, displacing the halide to form a five-membered pyrrolidine (B122466) ring. youtube.com

| Reaction | Starting Material from Decalone | Reagents | Key Intermediate | Product Type |

| Barton Reaction | Decalol (reduced decalone) | 1. Nitrosyl chloride (NOCl) or other nitrosating agent2. Light (hν) | Alkoxyl radical | δ-Functionalized decalin (e.g., oxime) |

| Hofmann-Löffler-Freytag Reaction | N-Alkyl decalamine | 1. Halogenating agent (e.g., NCS, I₂) 2. Acid (e.g., H₂SO₄), heat (Δ) or light (hν) 3. Base | Nitrogen-centered radical | Fused pyrrolidine |

Rearrangement Reactions Involving Octahydro-1(2H)-naphthalenone Intermediates

The rigid, fused-ring structure of the decalin system makes it a fascinating substrate for studying rearrangement reactions. These reactions, which involve the migration of an atom or group to an adjacent or distant atom, can lead to significant changes in the carbon skeleton, including ring expansion or contraction. mvpsvktcollege.ac.in Such rearrangements are typically initiated by the formation of a reactive intermediate, such as a carbocation, often under acidic conditions. wikipedia.orgnumberanalytics.com

Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a classic example of a skeletal reorganization that proceeds through a carbocation intermediate. wikipedia.orglibretexts.org In the context of the decalin system, a carbocation can be generated from an alcohol precursor (decalol), which is readily accessible from the reduction of octahydro-1(2H)-naphthalenone. Treatment of the decalol with acid protonates the hydroxyl group, which then departs as a water molecule, leaving a carbocation. youtube.comyoutube.com

If a more stable carbocation can be formed, a 1,2-hydride or 1,2-alkyl shift will occur. youtube.com This process involves the migration of an adjacent hydrogen atom or alkyl group (with its bonding pair of electrons) to the positively charged carbon. numberanalytics.com In the decalin framework, such shifts can alter the stereochemistry at the ring junction or lead to ring-contracted products (spirocyclic systems) if a bond of the ring itself migrates. The ultimate product is determined by the reaction conditions and the structure of the initial substrate, which dictate the formation of the most stable carbocation intermediate. youtube.com

Other Rearrangements

Other synthetically important rearrangements can also be applied to octahydro-1(2H)-naphthalenone and its derivatives:

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid. wiley-vch.de The mechanism involves the migration of one of the α-carbon atoms to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. For octahydro-1(2H)-naphthalenone, this would result in the formation of a seven-membered lactone, expanding the ketone-containing ring.

Beckmann Rearrangement : This reaction transforms an oxime into an amide under acidic conditions. masterorganicchemistry.com The oxime is first prepared from octahydro-1(2H)-naphthalenone and hydroxylamine. The key step is the migration of the alkyl group that is anti-periplanar to the hydroxyl group on the nitrogen atom. masterorganicchemistry.com This rearrangement results in the formation of a ring-expanded lactam.

| Rearrangement | Starting Material | Reagents | Key Transformation | Product |

| Wagner-Meerwein Rearrangement | Decalol | Acid (e.g., H₂SO₄) | 1,2-alkyl or 1,2-hydride shift via a carbocation intermediate | Rearranged decalin skeleton or spirocycle |

| Baeyer-Villiger Oxidation | Octahydro-1(2H)-naphthalenone | Peroxyacid (e.g., m-CPBA) | Alkyl migration to an oxygen atom | Ring-expanded lactone |

| Beckmann Rearrangement | Octahydro-1(2H)-naphthalenone oxime | Acid (e.g., H₂SO₄, PCl₅) | Alkyl migration to a nitrogen atom | Ring-expanded lactam |

Advanced Spectroscopic and Chromatographic Characterization of Octahydro 1 2h Naphthalenone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and spatial arrangement of atoms within a molecule. For octahydro-1(2H)-naphthalenone, with its complex stereoisomeric possibilities, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.

Proton (¹H) NMR for Stereochemical and Positional Analysis

Proton (¹H) NMR spectroscopy is a powerful first step in the analysis of octahydro-1(2H)-naphthalenone. The chemical shifts, coupling constants, and signal multiplicities of the proton signals offer crucial clues about the stereochemistry and the position of substituents on the bicyclic ring system. The environment of each proton, influenced by neighboring atoms and their spatial orientation, dictates its resonance frequency. For instance, the protons adjacent to the carbonyl group will exhibit distinct chemical shifts compared to those further away. Moreover, the coupling patterns between adjacent protons can help determine the relative stereochemistry of the ring fusion and any substituents.

In a typical ¹H NMR spectrum of an octahydro-1(2H)-naphthalenone derivative, the signals for the various protons would be distributed across a specific range of chemical shifts. The exact values depend on the specific isomer and any present substituents. For example, in 5-methoxy-3,4-dihydro-2H-naphthalen-1-one, a related compound, the aromatic and aliphatic protons show distinct signals that can be assigned to their respective positions in the molecule. chemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

While ¹H NMR provides information about the protons, Carbon-13 (¹³C) NMR spectroscopy maps out the carbon skeleton of the molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pubweebly.com This simplifies the spectrum and allows for a direct count of the number of non-equivalent carbon atoms in the molecule, which is a critical piece of information for structural determination. pressbooks.pubweebly.com

The chemical shift of each carbon signal in the ¹³C NMR spectrum is indicative of its chemical environment. pressbooks.pubweebly.com For octahydro-1(2H)-naphthalenone, the carbonyl carbon will have a characteristic downfield chemical shift, typically in the range of 190-220 ppm. weebly.com The chemical shifts of the other saturated carbon atoms will appear at higher fields and their specific positions can help to distinguish between different isomers. The presence of symmetry in the molecule can lead to fewer signals than the total number of carbon atoms, providing further structural insights. pressbooks.pub

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) in Structural Confirmation

To definitively piece together the structural puzzle of octahydro-1(2H)-naphthalenone, two-dimensional (2D) NMR techniques are employed. youtube.comwalisongo.ac.id These experiments provide correlation information between different nuclei, allowing for the unambiguous assignment of both the proton and carbon spectra. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu By identifying these correlations, the connectivity of the proton network can be traced, helping to establish the sequence of CH, CH₂, and CH₃ groups within the molecule. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear 2D NMR experiments that correlate the chemical shifts of protons directly attached to carbon atoms. epfl.chsdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct and powerful method for assigning the carbon spectrum based on the already assigned proton spectrum. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comepfl.ch This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule that are not directly bonded. epfl.ch For instance, the proton on a methyl group can show a correlation to the carbonyl carbon three bonds away, confirming the position of the methyl group relative to the ketone.

The combined application of these 2D NMR techniques allows for a step-by-step construction of the molecular structure, confirming the connectivity and stereochemistry of the octahydro-1(2H)-naphthalenone framework. science.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common MS technique where the sample is bombarded with a high-energy electron beam. This process typically leads to the formation of a molecular ion (M⁺), which is the intact molecule with one electron removed. The mass of this molecular ion provides the molecular weight of the compound. whitman.edu For trans-octahydro-1(2H)-naphthalenone, the molecular formula is C₁₀H₁₆O, resulting in a molecular weight of 152.2334 g/mol . nist.gov

In addition to the molecular ion, EI-MS also produces a series of fragment ions as the molecular ion breaks apart in predictable ways. whitman.edu The pattern of these fragment ions, known as the mass spectrum, is a unique fingerprint of the compound and can be used for its identification by comparing it to spectral libraries. whitman.edu The fragmentation pathways are often characteristic of the functional groups present in the molecule. whitman.edulibretexts.orgyoutube.com For ketones like octahydro-1(2H)-naphthalenone, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS)

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure the mass of ions with very high accuracy, typically to several decimal places. libretexts.org This high precision is possible because the exact masses of atoms are not integers (except for carbon-12). libretexts.org For example, the mass of a hydrogen atom is 1.0078 u, and the mass of an oxygen atom is 15.9949 u.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the types of chemical bonds present. The IR spectrum of octahydro-1(2H)-naphthalenone is characterized by absorptions arising from its constituent functional groups: a saturated carbocyclic framework and a ketone carbonyl group.

The most diagnostic absorption for octahydro-1(2H)-naphthalenone is the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this bond typically produces a strong, sharp absorption band in the region of 1715 cm⁻¹. libretexts.org The exact frequency can be influenced by the ring strain and stereochemistry of the bicyclic system.

Table 1: Characteristic Infrared Absorption Frequencies for Octahydro-1(2H)-naphthalenone

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1715 | Strong |

| Alkane (C-H) | Stretch | 2850-3000 | Strong |

| Alkane (C-H) | Bend | 1350-1470 | Variable |

This table presents generalized absorption ranges. The precise positions can vary based on the specific isomer and molecular environment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Constituent Identification

Gas chromatography-mass spectrometry (GC-MS) is a premier analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. impactfactor.org This combination is exceptionally well-suited for separating volatile and semi-volatile compounds like octahydro-1(2H)-naphthalenone from a mixture and providing structural information for their definitive identification. mdpi.com

Developing a robust GC-MS method is critical for the reliable analysis of octahydronaphthalenones. irost.ir The process involves optimizing several key instrumental parameters to achieve good resolution, peak shape, and sensitivity.

Gas Chromatography Parameters:

Column Selection: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is typically employed for the separation of cyclic ketones. nist.gov These columns separate compounds primarily based on their boiling points and van der Waals interactions.

Inlet Temperature: The injection port is typically heated to a temperature that ensures rapid volatilization of the sample without causing thermal degradation, often around 250 °C. nih.gov

Carrier Gas: Helium is the most commonly used carrier gas, maintained at a constant flow rate (e.g., 1.0-1.5 mL/min) to ensure efficient transport of the analytes through the column. irost.ir

Oven Temperature Program: A temperature program is crucial for separating components in a mixture. A typical program might start at a lower temperature (e.g., 60 °C), hold for a minute, and then ramp up at a controlled rate (e.g., 5-20 °C/min) to a final temperature (e.g., 280 °C). nist.gov This gradient allows for the elution of compounds in order of increasing boiling point.

Mass Spectrometry Parameters:

Ionization Mode: Electron Ionization (EI) is the standard method for GC-MS. It uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecules, causing them to fragment in a reproducible and characteristic manner.

Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and rapid scanning capabilities.

Data Acquisition: Data can be acquired in full scan mode, where the mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to provide a complete mass spectrum for each eluting peak. This is useful for identifying unknown compounds by comparing their spectra to a library database, such as the NIST Mass Spectral Library. nih.govnist.gov

Table 2: Example GC-MS Method Parameters for Naphthalenone Derivative Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.3 mL/min constant flow |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 1:10) |

| Oven Program | 60 °C (1 min hold), ramp at 5 °C/min to 200 °C, then 20 °C/min to 280 °C (21 min hold) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

These parameters are illustrative and may require optimization for specific applications and isomers. The oven program is adapted from a method for a related compound. nist.gov

The mass spectrum of octahydro-1(2H)-naphthalenone (C₁₀H₁₆O) shows a molecular ion (M⁺) peak at m/z 152. The fragmentation pattern is key to its identification, with characteristic fragment ions resulting from the cleavage of the bicyclic ring system. For instance, the cis-isomer of 2(1H)-Naphthalenone, octahydro-, shows prominent peaks at m/z 55 and 108. nih.gov

The high resolving power and sensitivity of GC-MS make it an indispensable tool for detecting and identifying octahydronaphthalenone compounds in complex matrices, such as essential oils, environmental samples, and industrial chemical preparations. spectroscopyonline.commtu.edu

In the analysis of natural products, for example, various substituted octahydronaphthalenones are key constituents of certain plant extracts. Valeranone, an isomer of octahydro-4a,8a-dimethyl-7-(1-methylethyl)-1(2H)-naphthalenone, is a known sesquiterpenoid found in Valerian root. nist.gov GC-MS allows for its separation from hundreds of other components in the essential oil. By comparing the retention time and the mass spectrum of a peak in the chromatogram to that of an authentic standard or a library entry, the compound can be positively identified. The fragmentation pattern, including the molecular ion at m/z 222 and other characteristic fragments, serves as a chemical fingerprint for identification. nist.gov

Similarly, in environmental monitoring or industrial quality control, GC-MS can be used to screen for the presence of specific naphthalenone isomers as potential contaminants or byproducts. The method's ability to perform targeted analysis using selected ion monitoring (SIM) or untargeted screening via full-scan acquisition provides comprehensive analytical coverage. The combination of chromatographic retention data and mass spectral matching provides a high degree of confidence in the identification of these compounds even at trace levels within a complex background. spectroscopyonline.com

Computational and Theoretical Investigations of Octahydro 1 2h Naphthalenone

Conformational Analysis and Energy Landscape Mapping

The fusion of two cyclohexane (B81311) rings in octahydro-1(2H)-naphthalenone gives rise to a complex potential energy surface with multiple conformers. Understanding the relative stabilities and the energy barriers for interconversion between these conformers is crucial for predicting the molecule's behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Stability

The relative energies of the various conformers of octahydro-1(2H)-naphthalenone can be determined with a high degree of accuracy using ab initio and Density Functional Theory (DFT) calculations. These methods solve the electronic Schrödinger equation to provide the energy of a given molecular geometry.

For the parent decalin system, the trans-isomer is known to be more stable than the cis-isomer. researchgate.netlibretexts.orgmasterorganicchemistry.com This preference is primarily due to the absence of unfavorable steric interactions in the more rigid chair-chair conformation of the trans-decalin. In contrast, cis-decalin is more flexible and can undergo ring-flipping, but it suffers from gauche-butane-like interactions that increase its energy. libretexts.org The energy difference is approximately 2.7 kcal/mol. researchgate.net

The introduction of a carbonyl group at the C1 position to form 1-decalone (octahydro-1(2H)-naphthalenone) influences the conformational energies. The stability of the isomers can be affected by factors such as the orientation of the carbonyl group and the resulting dipole-dipole interactions and changes in ring strain. For substituted hydrindanones (a related bicyclic system), it has been shown that the cis-isomers can be more stable than the trans-isomers, challenging the general rule observed in decalins. nih.govnih.gov This highlights the subtle interplay of steric and electronic effects that determine conformational preferences.

Theoretical calculations allow for the exploration of various conformations beyond the simple chair-chair, including boat and twist-boat forms, which may represent transition states or higher energy minima on the potential energy surface.

Table 1: Representative Calculated Relative Energies for Bicyclic Ketone Conformers

| Compound | Isomer | Conformation | Relative Energy (kcal/mol) | Method |

| Hydrindanone | cis | Chair-Chair | 0.0 | MM2 |

| trans | Chair-Chair | +1.5 | MM2 | |

| 15-Keto-steroid | cis | Chair-Chair | 0.0 | MM2 |

| trans | Chair-Chair | +1.2 | MM2 |

Molecular Dynamics Simulations for Conformational Sampling

While DFT and ab initio methods are excellent for calculating the energies of specific conformations, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape over time. masterorganicchemistry.com MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a trajectory of the molecule's dynamic behavior.

For a molecule like cis-octahydro-1(2H)-naphthalenone, MD simulations can be used to sample the different possible ring-flips and twist-boat conformations that are accessible at a given temperature. By analyzing the simulation trajectory, one can map out the energy landscape, identify the most populated conformational states, and calculate the free energy barriers between them. nih.gov

A typical MD simulation of octahydro-1(2H)-naphthalenone would involve:

Defining a force field that describes the potential energy of the system as a function of atomic positions.

Placing the molecule in a simulated solvent box to mimic solution-phase behavior.

Assigning initial velocities to the atoms based on the desired temperature.

Integrating the equations of motion over a set time step for a specified simulation duration.

The resulting trajectory provides a wealth of information about the flexibility of the molecule and the timescales of conformational changes. For the rigid trans-isomer, MD simulations would confirm its limited conformational freedom.

Quantum Chemical Studies on Electronic Structure and Reactivity

The electronic structure of octahydro-1(2H)-naphthalenone is key to understanding its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule and identify the orbitals most involved in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. princeton.edudiva-portal.org

For octahydro-1(2H)-naphthalenone, the HOMO is expected to have significant contributions from the oxygen lone pairs of the carbonyl group. The LUMO is anticipated to be the π* antibonding orbital of the C=O bond. The energies of these orbitals and their gap will differ between the cis and trans isomers due to their different geometries and resulting electronic environments.

Computational methods can accurately calculate the energies of the HOMO and LUMO and visualize their spatial distribution. This information is invaluable for predicting how octahydro-1(2H)-naphthalenone will interact with other reagents. For instance, in a nucleophilic addition to the carbonyl group, the nucleophile's HOMO will interact with the LUMO of the ketone.

Table 2: Representative Calculated HOMO-LUMO Energies for Organic Molecules

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Formaldehyde | -11.9 | 1.4 | 13.3 | DFT/B3LYP |

| Acetone | -10.7 | 2.2 | 12.9 | DFT/B3LYP |

Transition State Modeling for Reaction Pathways

Computational chemistry allows for the modeling of transition states, which are the highest energy points along a reaction coordinate. bham.ac.ukresearchgate.net By locating and characterizing the transition state, chemists can understand the mechanism of a reaction and predict its rate. For octahydro-1(2H)-naphthalenone, several reactions are of interest, including enolate formation and nucleophilic additions.

The formation of an enolate by deprotonation of an α-hydrogen is a fundamental reaction of ketones. masterorganicchemistry.comwikipedia.org The stereochemical outcome of this reaction, leading to either the E or Z enolate, can be rationalized using transition state models, such as the Ireland model. princeton.edu This model proposes a six-membered ring transition state involving the ketone, a base (like lithium diisopropylamide, LDA), and the lithium cation. The preferred geometry of the enolate is determined by minimizing steric interactions within this cyclic transition state.

Computational methods can be used to calculate the geometries and energies of these transition states, providing a quantitative understanding of the factors that control the stereoselectivity of enolate formation. For a substituted octahydro-1(2H)-naphthalenone, this would allow for the prediction of which of the possible enolates would be preferentially formed.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netnih.govstackexchange.com These predictions can be invaluable for structure elucidation and for interpreting experimental spectra.

The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. oregonstate.educhemicalforums.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each atom in a molecule and from these, predict the NMR chemical shifts. For the different conformers of cis- and trans-octahydro-1(2H)-naphthalenone, the predicted ¹H and ¹³C NMR spectra would be distinct, reflecting their different three-dimensional structures. Comparing these predicted spectra with experimental data can help in assigning the correct stereochemistry and conformation. youtube.com

Similarly, the vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. masterorganicchemistry.com DFT calculations can predict these vibrational frequencies and their corresponding intensities. By comparing a calculated IR spectrum with an experimental one, it is possible to confirm the identity of a compound and to assign the observed absorption bands to specific vibrational modes. researchgate.net For octahydro-1(2H)-naphthalenone, the most prominent feature in the IR spectrum is the strong absorption due to the C=O stretch of the ketone group.

Molecular Modeling Approaches for Structure-Reactivity Relationships

Molecular modeling has become an indispensable tool in understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the context of octahydro-1(2H)-naphthalenone, a saturated bicyclic ketone, computational methods provide insights into its conformational preferences, electronic properties, and the transition states of its reactions. These theoretical investigations are crucial for predicting reaction outcomes, understanding reaction mechanisms, and designing new synthetic routes.

Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and energetics of octahydro-1(2H)-naphthalenone and related decalin systems. rsdjournal.org These methods can accurately predict molecular geometries, vibrational frequencies, and the energies of different stereoisomers. For instance, calculations can determine the relative stabilities of the trans and cis isomers of the decalin ring system, which is a core structural feature of octahydro-1(2H)-naphthalenone. ccsenet.orgnist.gov

A key aspect of understanding reactivity is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile. For octahydro-1(2H)-naphthalenone, the carbonyl group significantly influences the electronic landscape, with the LUMO typically localized on the carbon atom of the carbonyl group, making it susceptible to nucleophilic attack.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of octahydro-1(2H)-naphthalenone in different environments, such as in various solvents. ccsenet.org These simulations can reveal how intermolecular forces, like van der Waals forces and electrostatic interactions, influence the conformation and reactivity of the molecule. ccsenet.org By simulating the molecule's motion over time, researchers can gain a more realistic picture of its behavior than from static calculations alone.

In the study of reactions involving decalin derivatives, theoretical calculations have been instrumental in elucidating complex reaction mechanisms. For example, in catalytic enantioselective reactions to construct decalin derivatives, computational modeling has helped to identify the crucial interactions between the catalyst and the substrate at the transition state. nii.ac.jpnih.govacs.org These studies can explain the origin of stereoselectivity, showing why a particular isomer is formed preferentially. nii.ac.jpnih.govacs.org While not focused specifically on octahydro-1(2H)-naphthalenone, the principles and methods are directly applicable.

The following table summarizes some of the computational approaches used to study the structure-reactivity relationships of decalin systems, which are representative of the methods applied to octahydro-1(2H)-naphthalenone.

| Computational Method | Information Gained | Relevance to Structure-Reactivity |

| Density Functional Theory (DFT) | Optimized geometries, relative energies of isomers, electronic properties (HOMO, LUMO), transition state structures. | Predicts the most stable conformation, identifies sites of electrophilic/nucleophilic attack, and elucidates reaction pathways and energy barriers. rsdjournal.org |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, intermolecular interactions. | Reveals how the molecule's shape and reactivity are influenced by its environment and thermal motion. ccsenet.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculations on a reactive center combined with classical mechanics for the surrounding system. | Allows for the study of reactions in large systems, such as enzyme-catalyzed transformations, by focusing computational resources on the key atoms. |

By combining these computational approaches, a comprehensive understanding of the factors governing the reactivity of octahydro-1(2H)-naphthalenone can be achieved. This knowledge is valuable for both academic research and industrial applications, such as in the synthesis of natural products and pharmaceuticals where the decalin structural motif is common. nii.ac.jpnih.gov

Applications of Octahydro 1 2h Naphthalenone in Advanced Organic Synthesis

Strategic Building Blocks in Total Synthesis of Complex Natural Products

The decalin core of octahydro-1(2H)-naphthalenone is a recurring motif in numerous classes of natural products, making it an invaluable starting material for their laboratory synthesis. Its utility spans from the construction of sesquiterpenes to complex marine metabolites.

Precursors for Drimane-Type Sesquiterpenes (e.g., Isodrimenin, Euryfuran, Warburganal)

Drimane-type sesquiterpenes are a significant class of natural products, many of which exhibit noteworthy biological activities, including cytotoxic and antimicrobial effects. nih.govnih.gov These compounds are characterized by a decahydronaphthalene (B1670005) skeleton, often with specific stereochemistry and functional group decorations. cjnmcpu.com Octahydro-1(2H)-naphthalenone provides a readily available and modifiable template for the synthesis of these complex molecules. Through a series of stereocontrolled reactions, the ketone functionality and the decalin rings can be elaborated to introduce the necessary substituents and stereocenters found in drimane (B1240787) natural products like isodrimenin, euryfuran, and warburganal. The first drimane-type sesquiterpenoid, (-)-drimenol, was isolated in 1959, sparking significant interest in the synthesis and biological investigation of this class of compounds. cjnmcpu.com

Intermediates in the Synthesis of Eudesmane (B1671778) Sesquiterpenes

Eudesmane sesquiterpenes represent another major family of natural products for which octahydro-1(2H)-naphthalenone derivatives are key synthetic intermediates. An optically active form of a methylated and methylene-substituted octahydro-2(1H)-naphthalenone has been prepared and utilized as a crucial intermediate for the enantioselective synthesis of eudesmane sesquiterpenes. oup.com This highlights the importance of installing specific functional groups and controlling stereochemistry at an early stage, for which the octahydro-1(2H)-naphthalenone framework is well-suited.

Scaffolds for the Construction of Annulated Butenolides and other Heterocyclic Systems

The reactivity of the ketone in octahydro-1(2H)-naphthalenone allows for its conversion into a variety of other functional groups and for the construction of fused ring systems. This makes it a valuable scaffold for building annulated butenolides and other heterocyclic structures. These heterocyclic systems are present in a wide range of biologically active molecules. The ability to start from a well-defined decalin core and append complex heterocyclic moieties is a powerful strategy in medicinal chemistry and natural product synthesis.

Key Components in the Synthesis of Decalin-Containing Marine Metabolites

The marine environment is a rich source of structurally unique and biologically potent natural products. Many of these metabolites feature the decalin ring system as a central structural element. Octahydro-1(2H)-naphthalenone and its derivatives serve as essential building blocks for the laboratory synthesis of these complex marine natural products, enabling further biological evaluation and structure-activity relationship studies.

Versatile Starting Materials for the Development of Novel Organic Methodologies

Beyond its application in total synthesis, octahydro-1(2H)-naphthalenone and its derivatives are frequently employed as model substrates in the development of new synthetic reactions and strategies. wipo.int The well-defined and rigid conformational nature of the decalin system provides a clear platform to study the stereochemical outcomes of new reactions. For instance, the development of novel asymmetric reactions can be effectively tested on these substrates to determine their enantioselectivity and diastereoselectivity. The insights gained from these studies can then be applied to more complex and medicinally relevant targets.

Chiral Pools and Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and life sciences industries. iscnagpur.ac.in Octahydro-1(2H)-naphthalenone can be a valuable component in this field through its use in chiral pool synthesis. iscnagpur.ac.inuvic.caddugu.ac.in This approach utilizes enantiomerically pure starting materials derived from nature to introduce chirality into a synthetic sequence. ddugu.ac.ininflibnet.ac.in By starting with a chiral, non-racemic version of octahydro-1(2H)-naphthalenone, chemists can control the stereochemical outcome of subsequent reactions, leading to the synthesis of a single enantiomer of the target molecule. uvic.ca

The existing stereocenters in a chiral octahydro-1(2H)-naphthalenone can direct the formation of new stereocenters with a high degree of control, a phenomenon known as diastereoselective synthesis. ddugu.ac.in This makes it a powerful tool for constructing complex molecules with multiple stereocenters in a predictable manner.

Utility in the Synthesis of Advanced Materials and Agrochemical Precursors

The application of octahydro-1(2H)-naphthalenone as a precursor extends into the realms of high-performance polymers and bioactive agents for agriculture. The ability to introduce various functionalities onto its decalin ring system enables the synthesis of molecules with tailored properties for specific end-uses.

In the field of advanced materials, derivatives of naphthalenone are utilized in the synthesis of specialty polymers such as polyimides. Aromatic polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace and electronics industries. cetjournal.itpageplace.devt.eduresearchgate.net The synthesis of these materials often involves a two-step process, starting with the formation of a poly(amic acid) from a diamine and a dianhydride, which is then thermally or chemically imidized to the final polyimide. vt.educore.ac.uk While direct polymerization from octahydro-1(2H)-naphthalenone is not common, its derivatives, featuring amine or anhydride (B1165640) functionalities, can be incorporated as monomers to modify the properties of the resulting polymers. For instance, the introduction of the saturated, alicyclic decalin structure can enhance solubility and processability, while potentially impacting the thermal and mechanical properties of the polyimide.

Another area of application for related structures is in the formulation of epoxy resins. These thermosetting polymers are widely used as adhesives, coatings, and in composites due to their excellent adhesion, chemical resistance, and mechanical properties. The synthesis of epoxy resins typically involves the reaction of a diol, such as bisphenol A, with epichlorohydrin. scribd.com Modified epoxy resins can be prepared by incorporating other polyols to achieve specific characteristics. google.com While not a primary component, derivatives of octahydro-1(2H)-naphthalenone containing hydroxyl groups could theoretically be used to create novel epoxy resins with unique properties imparted by the bicyclic core.

In the agrochemical sector, the structural motif of octahydro-1(2H)-naphthalenone serves as a template for the synthesis of various pesticides, including fungicides and insecticides. The development of synthetic fungicides, such as strobilurins, was inspired by natural products. nih.govnih.govresearchgate.netsemanticscholar.orgbohrium.com These fungicides act by inhibiting mitochondrial respiration in fungi. researchgate.net The synthesis of strobilurin analogues often involves the creation of a pharmacophore, the β-methoxyacrylate group, attached to a substituted aromatic or heterocyclic ring system. The decalin framework of octahydro-1(2H)-naphthalenone can be chemically modified to serve as a lipophilic side group in these structures, potentially influencing the compound's uptake, transport, and interaction with the target site.

Furthermore, derivatives of naphthalene (B1677914) have been investigated as plant growth regulators. phytotechlab.comneliti.comnih.govrsc.org These compounds can influence various physiological processes in plants, such as root development and fruit thinning. nih.gov The synthesis of such regulators often involves the creation of molecules that mimic natural plant hormones. The octahydro-1(2H)-naphthalenone structure can be used as a scaffold to which various functional groups are attached to elicit a desired physiological response in plants.

Table of Research Findings on Related Structures:

| Application Area | Compound Class | Key Research Finding |

| Advanced Materials | Polyimides | Aromatic polyimides derived from naphthalene-containing monomers exhibit high thermal stability and mechanical strength. cetjournal.itresearchgate.net |

| Epoxy Resins | Modified epoxy resins can be synthesized using a variety of polyols to tailor their properties for specific applications. google.com | |

| Agrochemical Precursors | Strobilurin Fungicides | Inspired by natural products, synthetic strobilurins are a major class of fungicides that inhibit fungal respiration. nih.govnih.govresearchgate.netsemanticscholar.orgbohrium.com |

| Pyrethroid Insecticides | Synthetic analogues of natural pyrethrins, with modifications to the core structure to improve stability and efficacy. nih.govnih.govwho.int | |

| Plant Growth Regulators | Naphthalene derivatives can act as synthetic auxins, influencing plant growth and development. nih.gov |

Q & A

Q. What are the established synthetic routes for 1(2H)-Naphthalenone, octahydro- and its derivatives?

- Methodological Answer : Key synthetic approaches include catalytic hydrogenation of tetralone derivatives under controlled pressure (e.g., H₂/Pd-C) to achieve octahydro frameworks . For substituted variants like 7α-isopropyl-4aβ,8aβ-dimethyl derivatives, stereoselective alkylation or cyclization strategies are employed, as seen in the synthesis of (+)-valeranone . Reaction optimization should prioritize inert atmospheres (N₂/Ar) and low temperatures to minimize side-product formation.

Q. Which spectroscopic techniques are optimal for structural elucidation of octahydro-1(2H)-Naphthalenone isomers?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., HP-5MS) resolves stereoisomers by retention time (e.g., trans-isomers elute earlier than cis) . Nuclear magnetic resonance (¹H/¹³C NMR) identifies substituent positions: axial methyl groups at C4a/C8a exhibit distinct δ ~1.2–1.4 ppm shifts in ¹H NMR . X-ray crystallography is critical for resolving absolute configurations, as demonstrated for (4aR,7β,8aR)-stereoisomers .

Q. How can purity and stability of octahydro-1(2H)-Naphthalenone be assessed during storage?

- Methodological Answer : Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm. Store samples under argon at –20°C to prevent oxidation of ketone moieties. For long-term stability, derivatization (e.g., oxime formation via hydroxylamine) is recommended, as seen in EPA/NIH mass spectral studies .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans) affect the reactivity of octahydro-1(2H)-Naphthalenone in catalytic reactions?

- Methodological Answer : Trans-isomers exhibit higher steric accessibility for electrophilic additions (e.g., epoxidation) due to equatorial substituent alignment, whereas cis-isomers favor axial interactions in Diels-Alder reactions . Computational modeling (DFT/B3LYP) can predict transition-state energies, validated by comparing experimental GC-MS yields .

Q. What strategies resolve contradictions in reported bioactivity data for octahydro-1(2H)-Naphthalenone derivatives?

- Methodological Answer : Discrepancies often arise from unaccounted stereochemistry or impurities. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers . Cross-validate bioactivity assays (e.g., cytotoxicity) with pure stereoisomers, as toxicological profiles vary significantly between enantiomers .

Q. How can computational chemistry predict regioselectivity in functionalizing octahydro-1(2H)-Naphthalenone?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, C7 is more reactive in 7α-isopropyl derivatives due to hyperconjugation with the ketone group . Validate predictions via kinetic isotope effect (KIE) studies or deuterium labeling .

Data Contradiction Analysis

Q. Why do GC-MS studies report conflicting retention times for octahydro-1(2H)-Naphthalenone isomers?

- Methodological Answer : Column phase polarity (e.g., BPX-5 vs. HP-5MS) and temperature ramps influence elution order . For reproducibility, calibrate instruments with certified reference standards (e.g., NIST SRM 189165) and document temperature gradients (e.g., 35°C to 240°C at 3°C/min) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro